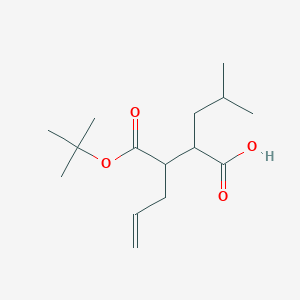![molecular formula C17H21N5O6S B12106270 (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine CAS No. 203383-33-9](/img/structure/B12106270.png)
(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine is a complex organic compound with a unique structure that combines an amino group, a nitroamino group, and a sulfonyl group attached to an ornithine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine typically involves multiple steps, starting with the preparation of the ornithine backbone. The key steps include:
Formation of the Ornithine Backbone: This can be achieved through standard peptide synthesis techniques.
Introduction of the Nitroamino Group: This step involves the nitration of an amino group, which can be done using nitric acid under controlled conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Final Assembly: The final step involves coupling the nitroamino and sulfonyl-modified ornithine with the 6-methylnaphthalene moiety under specific conditions to ensure the correct (E)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors for the nitration and sulfonylation steps.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine can undergo various chemical reactions, including:
Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitroamino group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine involves its interaction with specific molecular targets. The nitroamino group can participate in redox reactions, potentially affecting cellular redox balance. The sulfonyl group can interact with proteins, potentially inhibiting enzyme activities. The overall effect of the compound is determined by the combined actions of these functional groups on their respective molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~5~-[Amino(nitroamino)methylidene]-N~2~-(naphthalene-1-sulfonyl)ornithine: Lacks the 6-methyl group, which may affect its reactivity and biological activity.
N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)lysine: Similar structure but with a lysine backbone instead of ornithine, which may alter its biochemical properties.
Uniqueness
The presence of the 6-methylnaphthalene moiety and the specific (E)-configuration in (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine makes it unique compared to other similar compounds
Propriétés
Numéro CAS |
203383-33-9 |
|---|---|
Formule moléculaire |
C17H21N5O6S |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
5-[[amino(nitramido)methylidene]amino]-2-[(6-methylnaphthalen-1-yl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C17H21N5O6S/c1-11-7-8-13-12(10-11)4-2-6-15(13)29(27,28)21-14(16(23)24)5-3-9-19-17(18)20-22(25)26/h2,4,6-8,10,14,21H,3,5,9H2,1H3,(H,23,24)(H3,18,19,20) |
Clé InChI |
FPINROOCCOBTCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)





![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)






![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)
